4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the mechanisms of its reactions, and its behavior under different conditions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, including enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling and metabolism . The downstream effects of these pathway alterations can include changes in cell function and behavior.
Result of Action
Depending on its targets and mode of action, the compound could have a range of effects, from altering cell function to inducing cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-22-12-4-2-3-11(9-12)20-5-7-21(8-6-20)14-10-13(16)18-15(17)19-14/h2-4,9-10H,5-8H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDOZMYCNDMWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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